REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:25])[CH2:7][CH:6]([NH:8][C:9](=[O:22])[C:10]2[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[C:12]([N+:19]([O-])=O)[CH:11]=2)[CH2:5][C:4]([CH3:24])([CH3:23])[NH:3]1.[H][H]>C(O)C.[Pd]>[NH2:19][C:12]1[CH:11]=[C:10]([CH:15]=[C:14]([NH2:16])[CH:13]=1)[C:9]([NH:8][CH:6]1[CH2:5][C:4]([CH3:24])([CH3:23])[NH:3][C:2]([CH3:1])([CH3:25])[CH2:7]1)=[O:22]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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CC1(NC(CC(C1)NC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O)(C)C)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst is removed by filtration
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Type
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WASH
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Details
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washed with a few ml
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Type
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CUSTOM
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Details
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leaving a tan solid
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Type
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CUSTOM
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Details
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Recrystallization from ether
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Type
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CUSTOM
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Details
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gives a cream colored product (6.6 g., m.p. 188°-190°C., 79.6% yield)
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Name
|
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Type
|
|
Smiles
|
NC=1C=C(C(=O)NC2CC(NC(C2)(C)C)(C)C)C=C(C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |